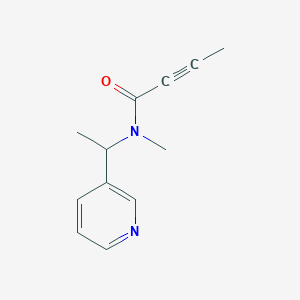![molecular formula C18H16ClN3O4 B2978073 2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-25-2](/img/structure/B2978073.png)
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, making it an attractive candidate for further research. In
Applications De Recherche Scientifique
Lipogenesis and Triglyceride Accumulation in Macrophages
This compound, also known as GW9662, has been shown to induce lipogenesis and triglyceride accumulation in human THP-1 macrophages. It triggers the expression of PLIN2 via PPARδ, which is a key regulator of lipid metabolism . This application is significant in understanding the metabolic processes within macrophages and could have implications for the study of atherosclerosis and other lipid-related disorders.
PPARγ Antagonism
GW9662 is a well-known antagonist of the PPARγ receptor. This application is crucial in pharmacological research, especially for the development of drugs targeting metabolic diseases like diabetes and obesity. By blocking PPARγ, researchers can study the receptor’s role in these diseases and potentially develop new therapeutic strategies .
Off-Target Effects on PPARδ
Interestingly, GW9662 has profound off-target effects involving PPARδ, which affects macrophage lipid metabolism. This unexpected result highlights the importance of considering off-target effects in drug design and prompts a re-evaluation of studies using GW9662. It also underscores the need for careful experimental design in future research .
Transcriptional Coactivator Interactions
The compound interacts with nuclear receptor coactivator 2, which is a transcriptional coactivator for steroid and nuclear receptors. This interaction is vital for understanding the mechanisms of gene expression regulation and could be leveraged in research focusing on cancer, where steroid receptors often play a significant role .
Mechanism of Action Studies
As a small molecule, GW9662’s mechanism of action involves several targets, including PPARγ and retinoic acid receptor RXR-alpha. Studying its mechanism of action can provide insights into how similar compounds might be used to modulate these receptors in various diseases, including metabolic disorders and certain types of cancer .
Chemical Taxonomy and Structure-Activity Relationship (SAR)
GW9662 belongs to the class of organic compounds known as nitrobenzenes. Its structure-activity relationship (SAR) can be studied to understand how changes in its chemical structure affect its biological activity. This is particularly useful in medicinal chemistry for the design of new drugs with optimized efficacy and reduced side effects .
Orientations Futures
The future directions for research on “2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-16-9-8-14(22(25)26)11-15(16)18(24)20-12-4-6-13(7-5-12)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKUKUZZXGOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)
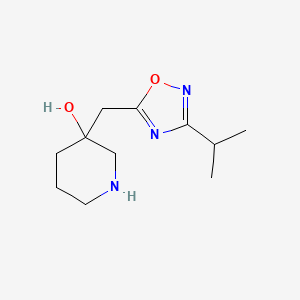

![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
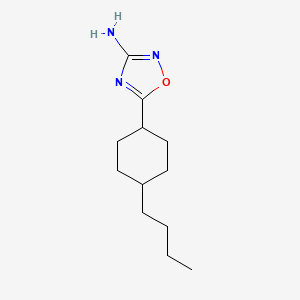
![1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2977997.png)
![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
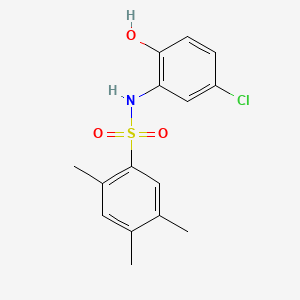
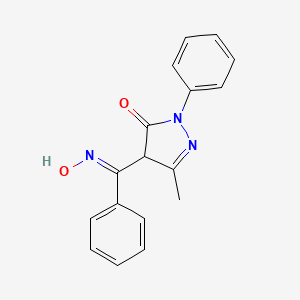

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)
